molecular formula C9H12O2 B072551 3-(3-Hydroxypropyl)phenol CAS No. 1424-74-4

3-(3-Hydroxypropyl)phenol

Cat. No. B072551
CAS RN: 1424-74-4
M. Wt: 152.19 g/mol
InChI Key: TVQDIGAZKJXXLX-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)phenol is a chemical compound known for its significance in various chemical and pharmaceutical applications. Although specific literature directly on this compound is limited, insights can be drawn from related studies on phenolic compounds and their derivatives.

Synthesis Analysis

The synthesis of phenolic compounds like 3-(3-Hydroxypropyl)phenol can be conducted through various methods. Asymmetric synthesis has been utilized for related compounds, indicating the potential for synthesizing stereoisomers of phenolic derivatives, as seen in the metabolic study of metoprolol, which may provide a foundational approach for synthesizing similar structures (Shetty & Nelson, 1988).

Molecular Structure Analysis

Studies on related compounds, such as Co(III) and Cu(II) complexes with alcohol and phenol-containing ligands, reveal insights into molecular structures that could be akin to 3-(3-Hydroxypropyl)phenol. These complexes show mononuclear structures with significant coordination geometry (Xie et al., 2005).

Chemical Reactions and Properties

Phenolic compounds undergo various chemical reactions, including hydroxylation, which is crucial for industrial synthesis. For instance, selective hydroxylation of benzene to phenol has been reported, highlighting methodologies potentially applicable to 3-(3-Hydroxypropyl)phenol (Shoji et al., 2013).

Physical Properties Analysis

The physical properties of phenolic compounds, such as stability and solubility, can be influenced by their molecular structure. Research on related compounds can provide insights into the expected physical properties of 3-(3-Hydroxypropyl)phenol.

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group behavior, are essential for understanding the compound's applications. For example, the synthesis and characterization of phenolic compounds reveal properties that may relate to 3-(3-Hydroxypropyl)phenol, including their reactivity and potential applications in material science or as intermediates in organic synthesis (Kaya, Boz, & Kolcu, 2018).

Scientific Research Applications

  • Organic Synthesis Applications :

    • Dearomatization Processes : A study reported the oxidative dearomatization of a hydroxypyridine, closely related to 3-(3-Hydroxypropyl)phenol, revealing potential applications in creating complex organic molecules (Mabrouki et al., 2020).
  • Photocatalytic Applications :

    • Benzene Hydroxylation to Phenol : The hydroxylation of benzene to phenol is a crucial industrial process. Research on Fe-based metal–organic frameworks for photocatalytic benzene hydroxylation highlights the significance of hydroxylated phenols in sustainable chemical production (Wang, Wang, & Li, 2015).
  • Biomedical Applications :

    • Tissue Engineering : Polyhydroxyalkanoates, a class of biopolymers to which 3-(3-Hydroxypropyl)phenol structurally relates, are used in various biomedical devices, highlighting the medical relevance of hydroxylated phenolic compounds (Chen & Wu, 2005).
    • Phenolic Compounds in Plant and Human Health : Studies on phenolic compounds, similar to 3-(3-Hydroxypropyl)phenol, demonstrate their role in plant adaptation and potential health benefits in humans, indicating the broader significance of such compounds in biology and medicine (Boudet, 2007).
  • Environmental Applications :

    • Recovery of Phenol from Solutions : Research on recovering phenol from aqueous solutions using membrane contactors shows the environmental applications of phenolic compounds and highlights the importance of hydroxylated phenols in environmental technology (González-Muñoz et al., 2003).

Safety And Hazards

3-(3-Hydroxypropyl)phenol may cause respiratory irritation, skin irritation, and serious eye irritation. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Phenolic compounds, including 3-(3-Hydroxypropyl)phenol, have been used in the development of new antimicrobial molecules. Their antimicrobial activities can be significantly enhanced through functionalization . Furthermore, hydrogels based on phenolic compounds have shown promise in the treatment of oral and maxillofacial diseases .

properties

IUPAC Name

3-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQDIGAZKJXXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438466
Record name 3-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypropyl)phenol

CAS RN

1424-74-4
Record name 3-Hydroxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 3-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.0M Lithium aluminum hydride in tetrahydrofuran (35.07 mL, 35.07 mmol) was added to a solution of 3-(3-hydroxyphenyl)propionic acid methyl ester (3.16 g, 17.5 mmol) in tetrahydrofuran (30 mL) at 0-5° C. under an argon atmosphere. The mixture was stirred at room temperature for 6 hours, and sodium sulfate decahydrate (15 g) was added to the mixture, followed by cooling to 0-5° C., and a dropwise addition of water (about 10 mL) and concentrated hydrochloric acid to pH 2-3. The mixture was extracted with ethyl acetate, and the extract was washed with water, brine, dried over magnesium sulfate, and concentrated to dryness. Purification by flash chromatography, eluting with hexane/ethyl acetate, gave 3-(3-hydroxypropyl)phenol as a clear oil (2.34 g, 88%).
Quantity
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3.16 g
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30 mL
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35.07 mL
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15 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-(3-hydroxyphenyl)propanoate (54.5 g) in DCM (926 mL) was added dropwise 1.0 M DIBAL in DCM (926 mL) at 0° C. over 1 hour under N2 gas atmosphere. 30% Rochelle salt aqueous solution (1.34 L) was added to the reaction mixture with dropping funnel at the same temperature. The resulting mixture was stirred for 7 hours at ambient temperature and the organic layer was separated. The aqueous layer was stand for 2 days and extracted with chloroform(1.5 L) 4 times. The combined organic layer was washed with brine, dried over anhydrous MgSO4, filtered and evaporated in vacuo to afford 3-(3-hydroxypropyl)phenol (40.2 g) as a yellow oil.
Quantity
54.5 g
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926 mL
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926 mL
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1.34 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxypropyl)phenol
Reactant of Route 2
3-(3-Hydroxypropyl)phenol
Reactant of Route 3
3-(3-Hydroxypropyl)phenol
Reactant of Route 4
3-(3-Hydroxypropyl)phenol
Reactant of Route 5
3-(3-Hydroxypropyl)phenol
Reactant of Route 6
3-(3-Hydroxypropyl)phenol

Citations

For This Compound
3
Citations
S Ito, T Terasaka, T Zenkoh, H Matsuda… - Bioorganic & medicinal …, 2012 - Elsevier
High throughput screening of our chemical library for CRTH2 antagonists provided a lead compound 1a. Initial optimization of the lead led to the discovery of a novel, potent and orally …
Number of citations: 7 www.sciencedirect.com
S Yoshida, T Yoshino, A Miyafuji… - … Process Research & …, 2012 - ACS Publications
This contribution describes the process research and development of a practical and scalable synthetic method towards compound 1, which has a potent CRTH2 antagonistic activity. …
Number of citations: 3 pubs.acs.org
P Allevi, P Ciuffreda, A Longo, M Anastasia - Tetrahedron: Asymmetry, 1998 - Elsevier
It was demonstrated that Pseudomonas cepacia PS lipase adsorbed on Celite, has the ability to catalyse the chemoselective monoacetylation of various hydroxyalkylphenols or the …
Number of citations: 39 www.sciencedirect.com

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